6-(Oxolan-2-ylmethoxy)pyridin-2-amine
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Overview
Description
6-(Oxolan-2-ylmethoxy)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an oxolan-2-ylmethoxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxolan-2-ylmethoxy)pyridin-2-amine typically involves the reaction of 2-aminopyridine with oxolan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Oxolan-2-ylmethoxy)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-2-ylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
6-(Oxolan-2-ylmethoxy)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Oxolan-2-ylmethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-(Oxolan-2-ylmethoxy)pyridin-3-amine
- 2-(Oxolan-2-ylmethoxy)pyridine
- 6-(Tetrahydrofuran-2-ylmethoxy)pyridine
Uniqueness
6-(Oxolan-2-ylmethoxy)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
6-(oxolan-2-ylmethoxy)pyridin-2-amine |
InChI |
InChI=1S/C10H14N2O2/c11-9-4-1-5-10(12-9)14-7-8-3-2-6-13-8/h1,4-5,8H,2-3,6-7H2,(H2,11,12) |
InChI Key |
XIWUJEBIXQPPMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC(=N2)N |
Origin of Product |
United States |
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